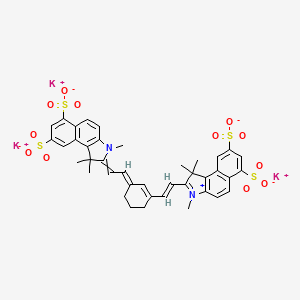
Sulfo-Cyanine7.5 dimethyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfo-Cyanine7.5 dimethyl is a non-functionalized, water-soluble cyanine dye known for its bright near-infrared fluorescence. This compound is particularly notable for its extremely high molar absorption coefficient, making it a valuable near-infrared label for various technical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sulfo-Cyanine7.5 dimethyl typically involves the condensation of appropriate indole derivatives with a heptamethine bridge. The reaction conditions often require the use of strong acids or bases to facilitate the formation of the cyanine structure. The final product is purified through techniques such as high-performance liquid chromatography (HPLC) to ensure high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures, including nuclear magnetic resonance (NMR) and mass spectrometry (MS) to verify the compound’s purity and structural integrity .
Chemical Reactions Analysis
Types of Reactions
Sulfo-Cyanine7.5 dimethyl primarily undergoes photophysical reactions due to its fluorescent properties. It can participate in:
Oxidation: The dye can be oxidized under specific conditions, altering its fluorescence properties.
Reduction: Reduction reactions can also affect the dye’s fluorescence, making it useful in various sensing applications
Common Reagents and Conditions
Common reagents used in reactions involving this compound include strong acids, bases, and oxidizing or reducing agents. The conditions often involve controlled temperatures and pH levels to maintain the dye’s stability .
Major Products Formed
The major products formed from reactions involving this compound are typically modified cyanine dyes with altered photophysical properties. These modifications can enhance or quench the dye’s fluorescence, depending on the application .
Scientific Research Applications
Sulfo-Cyanine7.5 dimethyl has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent label in various chemical assays and experiments.
Biology: Employed in bioimaging and labeling of biomolecules such as proteins and nucleic acids.
Medicine: Utilized in near-infrared imaging for diagnostic purposes and in photodynamic therapy.
Industry: Applied in the development of sensors and other technical devices requiring near-infrared fluorescence .
Mechanism of Action
The mechanism of action of Sulfo-Cyanine7.5 dimethyl involves its ability to absorb and emit light in the near-infrared region. The dye’s molecular structure allows it to interact with specific molecular targets, facilitating its use in imaging and diagnostic applications. The pathways involved include the excitation of electrons to higher energy states and subsequent emission of light as the electrons return to their ground state .
Comparison with Similar Compounds
Similar Compounds
Indocyanine Green (ICG): Similar absorption spectrum but lower fluorescence quantum yield.
Sulfo-Cyanine7: Another near-infrared dye with slightly different photophysical properties.
Sulfo-Cyanine5: A related dye with a shorter wavelength of emission
Uniqueness
Sulfo-Cyanine7.5 dimethyl stands out due to its exceptionally high molar absorption coefficient and bright near-infrared fluorescence. These properties make it particularly useful for applications requiring high sensitivity and specificity .
Properties
Molecular Formula |
C40H37K3N2O12S4 |
|---|---|
Molecular Weight |
983.3 g/mol |
IUPAC Name |
tripotassium;1,1,3-trimethyl-2-[(2E)-2-[3-[(E)-2-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indole-6,8-disulfonate |
InChI |
InChI=1S/C40H40N2O12S4.3K/c1-39(2)35(41(5)31-14-12-27-29(37(31)39)19-25(55(43,44)45)21-33(27)57(49,50)51)16-10-23-8-7-9-24(18-23)11-17-36-40(3,4)38-30-20-26(56(46,47)48)22-34(58(52,53)54)28(30)13-15-32(38)42(36)6;;;/h10-22H,7-9H2,1-6H3,(H3-,43,44,45,46,47,48,49,50,51,52,53,54);;;/q;3*+1/p-3 |
InChI Key |
WJGKEWOIVDPUAP-UHFFFAOYSA-K |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)/C=C/C4=C/C(=C/C=C5C(C6=C(N5C)C=CC7=C6C=C(C=C7S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)/CCC4)C.[K+].[K+].[K+] |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C=CC4=CC(=CC=C5C(C6=C(N5C)C=CC7=C6C=C(C=C7S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)CCC4)C.[K+].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















